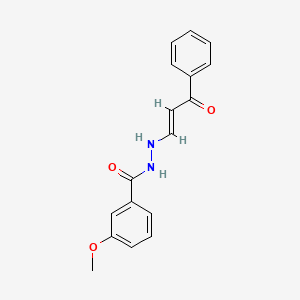![molecular formula C20H24N2O5S B5133946 N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as ADX-47273, is a novel drug compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders.
Mechanism of Action
The mechanism of action of N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the modulation of the activity of mGluR5. The compound binds to a specific site on the receptor, which enhances its activity in response to glutamate stimulation. This results in an increase in the synaptic plasticity and neuronal excitability, which has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and cognitive function. The compound has also been shown to have a positive effect on memory consolidation and retrieval.
Advantages and Limitations for Lab Experiments
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages and limitations for lab experiments. The compound is highly specific for mGluR5 and has a low toxicity profile, which makes it an ideal candidate for preclinical studies. However, the compound has limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several potential future directions for research, including the investigation of its therapeutic potential in various neurological disorders, the optimization of its pharmacological properties, and the development of novel drug compounds based on its structure. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis method of N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The process is complex and requires specialized knowledge and equipment. The detailed synthesis method has been described in several published research papers.
Scientific Research Applications
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction. The compound has been shown to modulate the activity of mGluR5, which is involved in the regulation of synaptic plasticity and neuronal excitability. The modulation of mGluR5 activity by N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a positive effect on cognitive function and memory.
properties
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-12-21-20(23)14-22(16-8-11-18(26-3)19(13-16)27-4)28(24,25)17-9-6-15(2)7-10-17/h5-11,13H,1,12,14H2,2-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOGNZSIZSSOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5133865.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5133875.png)
![N-(4-acetylphenyl)-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133888.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5133892.png)
![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133900.png)
![methyl 3-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5133904.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)
acetate](/img/structure/B5133911.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5133927.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)

![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)
![N-isopropyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5133962.png)